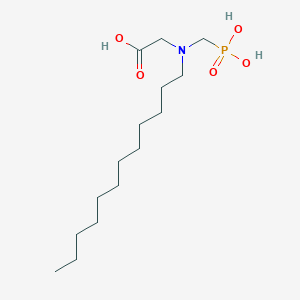

N-Dodecyl-N-(phosphonomethyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

92836-91-4 |

|---|---|

Molecular Formula |

C15H32NO5P |

Molecular Weight |

337.39 g/mol |

IUPAC Name |

2-[dodecyl(phosphonomethyl)amino]acetic acid |

InChI |

InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13-15(17)18)14-22(19,20)21/h2-14H2,1H3,(H,17,18)(H2,19,20,21) |

InChI Key |

WHTCRWATBZFQGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N Dodecyl N Phosphonomethyl Glycine and Its Analogs

Foundational Synthetic Routes for N-(Phosphonomethyl)glycine Core Structures

The synthesis of N-(phosphonomethyl)glycine and its analogs, such as N-Dodecyl-N-(phosphonomethyl)glycine, is centered around the formation of the key N-C-P bond. Various methodologies have been developed to construct this structural motif, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. These foundational routes provide the chemical basis for producing a wide array of N-substituted N-(phosphonomethyl)glycine derivatives.

Phosphonomethylation Approaches

Phosphonomethylation is a direct method for introducing the phosphonomethyl group onto a nitrogen atom. This approach typically involves the reaction of an amine-containing precursor with a source of formaldehyde (B43269) and a suitable phosphorus reagent.

One common strategy involves the reaction of glycine (B1666218) or its derivatives with formaldehyde and a dialkyl or trialkyl phosphite (B83602). For instance, N-(phosphonomethyl)glycine can be prepared by reacting glycine with an aqueous-alcoholic solution of formaldehyde in the presence of a base, followed by reaction with a trialkylphosphite and subsequent hydrolysis. google.com Another variation involves the condensation of glycine, formaldehyde, and a dialkyl phosphite in an aqueous alkaline solution to form the dialkyl ester of N-phosphonomethylglycine, which is then hydrolyzed. google.com However, the instability of dialkyl phosphites in water can present operational challenges on a commercial scale. google.com

A process starting from glycine, formaldehyde, and a tertiary base in an alcoholic solution has also been described. google.com After the initial reaction, a dialkyl phosphite is added, and the resulting ester is saponified and then acidified to precipitate the final product. google.com The reaction is typically conducted at elevated temperatures, for example, between 65°C and 70°C. google.com

In a more direct phosphonomethylation, an N-acyl amino carboxylic acid can be converted to N-(phosphonomethyl)glycine or its derivatives. This reaction results in the replacement of the N-acyl substituent with an N-phosphonomethyl group. google.com

Table 1: Comparison of Phosphonomethylation Starting Materials

| Precursor | Phosphorus Reagent | Key Reagents | Product | Ref. |

|---|---|---|---|---|

| Glycine | Trialkyl phosphite | Formaldehyde, Base | N-phosphonomethyl glycine | google.com |

| Glycine | Dialkyl phosphite | Formaldehyde, Tertiary base, Alcohol | N-phosphonomethyl glycine | google.com |

Phosphite Addition to Azomethines

The addition of phosphorus nucleophiles to azomethines (imines or Schiff bases) is a fundamental strategy for forming α-amino phosphonates. This reaction, often referred to as a hydrophosphonylation reaction, involves the addition of the P-H bond of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine. wikipedia.org

This transformation is the core of the two-component Pudovik reaction, which utilizes a preformed imine. wikipedia.org The imine is typically generated from the condensation of an amine (e.g., N-dodecylamine) and an aldehyde or ketone. Subsequent reaction with a dialkyl phosphite yields the corresponding N-substituted α-amino phosphonate (B1237965). The reaction pathway is influenced by the nature of the substrates and can be catalyzed by both acids and bases. organic-chemistry.org

Application of the Kabachnik-Fields Reaction in N-Phosphonomethylglycine Synthesis

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation that forms α-aminomethylphosphonates. wikipedia.org This reaction brings together an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, making it a highly convergent and atom-economical method. wikipedia.orgnih.gov Discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, it has become a cornerstone in the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids. wikipedia.orgresearchgate.net

The synthesis of N-alkyl-N-(phosphonomethyl)glycine derivatives can be envisioned through this reaction by using an N-alkylglycine ester as the amine component, formaldehyde as the carbonyl source, and a dialkyl phosphite as the phosphorus-containing reagent.

The mechanism of the Kabachnik-Fields reaction is dependent on the specific reactants and conditions. organic-chemistry.orgnih.gov Two primary pathways are generally considered nih.govnih.gov:

Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base), which is then attacked by the dialkyl phosphite in a hydrophosphonylation step. nih.govnih.gov

α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl compound to form an α-hydroxyphosphonate intermediate. The hydroxyl group is subsequently displaced by the amine to yield the final α-aminophosphonate. nih.gov

The basicity of the amine often dictates the predominant pathway. organic-chemistry.org Modern variations of the Kabachnik-Fields reaction often employ solvent-free conditions and microwave irradiation to accelerate the reaction and improve yields, presenting a greener alternative to traditional methods. nih.govresearchgate.netnih.gov Catalysts are not always necessary, especially under microwave conditions, avoiding the use of potentially toxic or environmentally harmful substances. nih.govresearchgate.netnih.gov The reaction has been extended to a variety of P(O)H species, including H-phosphinates and secondary phosphine (B1218219) oxides, and a range of amine and carbonyl components. nih.govnih.gov

Utilization of the Petasis Reaction for α-Amino Phosphonate Integration

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multi-component reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org This method is particularly useful for generating α-amino acids and their derivatives under mild conditions, often without the need for an inert atmosphere. wikipedia.org

A significant application of this reaction in the context of phosphonates is the synthesis of N-phosphonomethyl-α-amino acids. acs.orgresearchgate.net This is achieved by using an α-aminophosphonate as the amine component, which reacts with glyoxylic acid (the carbonyl component) and an organoboronic acid. acs.orgresearchgate.net This approach is noted for its preparative simplicity and the ability to achieve high diastereoselectivity. acs.orgresearchgate.net

The general mechanism involves the condensation of the amine and the carbonyl component, followed by the addition of the boronic acid. wikipedia.org The reaction tolerates a wide range of functional groups on all three components, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov The reactivity of the boronic acid component generally decreases in the order of styryl > hetaryl > aryl. researchgate.net

Table 2: Key Features of the Petasis Reaction for N-Phosphonomethyl Amino Acid Synthesis

| Feature | Description | Ref. |

|---|---|---|

| Reactants | α-Aminophosphonate, Glyoxylic acid, Organoboronic acid | acs.orgresearchgate.net |

| Product | N-Phosphonomethyl-α-amino acid | acs.org |

| Key Advantages | Preparative simplicity, High diastereoselectivity, Mild reaction conditions | wikipedia.orgacs.orgresearchgate.net |

| Solvents | Aprotic solvents of moderate polarity are often optimal | researchgate.net |

Synthetic Strategies Involving 2,5-Diketopiperazine Intermediates

2,5-Diketopiperazines (DKPs), which are cyclic dipeptides, serve as valuable intermediates in the synthesis of N-(phosphonomethyl)glycine. google.comnih.gov These heterocyclic structures can be readily prepared by the condensation of two amino acids. nih.gov

A patented method for N-(phosphonomethyl)glycine synthesis involves a two-step process starting from 2,5-diketopiperazine. google.comvapourtec.com

Step A: 2,5-Diketopiperazine is reacted with formaldehyde and a compound containing P-O-P anhydride (B1165640) moieties (where phosphorus is in the +III or +V oxidation state) in the presence of an acid catalyst. This forms N,N′-bisphosphonomethyl-2,5-diketopiperazine or its derivatives. google.comvapourtec.com

Step B: The resulting N,N′-bisphosphonomethyl-2,5-diketopiperazine intermediate is then hydrolyzed using an acidic, neutral, or alkaline aqueous solution to yield two equivalents of N-(phosphonomethyl)glycine. google.com

The initial reaction of 2,5-diketopiperazine with formaldehyde is typically performed at elevated temperatures, for instance, between 60°C and 100°C. google.com This synthetic route offers an alternative to methods starting directly from glycine. The DKP structure acts as a scaffold to introduce two phosphonomethyl groups simultaneously before the final hydrolytic cleavage.

Oxidation Pathways for N-Phosphinomethylglycine Precursors

Oxidation of suitable precursors represents another important strategy for the synthesis of N-(phosphonomethyl)glycine. This approach typically involves the oxidation of a related compound where the phosphorus atom is in a lower oxidation state or where the glycine backbone is part of a larger molecule that can be oxidatively cleaved.

A key industrial method involves the oxidation of N-(phosphonomethyl)iminodiacetic acid (PMIDA). This process utilizes a molecular oxygen-containing gas as the oxidant in the presence of a catalyst, most commonly activated carbon. google.com The reaction is typically carried out in an aqueous solution at elevated temperatures (e.g., 75°C to 150°C) to initiate and sustain the reaction. google.com This method selectively cleaves one of the carboxymethyl groups from the PMIDA, converting it to the desired N-(phosphonomethyl)glycine.

Another oxidative approach involves the catalytic oxidation of N-alkyl-derivatives of N-(phosphinomethyl)-glycine. This method uses catalysts based on noble metals to effect the oxidation, providing an efficient route to the final product. scispace.com These pathways are crucial in large-scale industrial production due to the use of readily available and inexpensive oxidants like air.

Elucidation of Synthetic Pathways for N-Dodecyl-N-(phosphonomemethyl)glycine

The synthesis of N-Dodecyl-N-(phosphonomemethyl)glycine, a long-chain N-alkylated derivative of N-(phosphonomemethyl)glycine (glyphosate), can be approached through several synthetic strategies. These routes primarily involve either the introduction of the dodecyl group onto a pre-existing N-(phosphonomemethyl)glycine scaffold or the construction of the molecule from N-dodecylated precursors.

One plausible and direct method involves the N-alkylation of N-(phosphonomemethyl)glycine. This approach would utilize a suitable dodecylating agent, such as dodecyl bromide or dodecyl iodide, to introduce the C12 alkyl chain onto the nitrogen atom. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the glyphosate (B1671968), thereby increasing its nucleophilicity.

Alternatively, a convergent synthetic approach can be employed, starting with N-dodecylglycine. This intermediate can then undergo a phosphonomethylation reaction. A common method for phosphonomethylation is the Mannich-type reaction, involving the condensation of the N-substituted glycine with formaldehyde and a phosphorus source, such as phosphorous acid or a dialkyl phosphite. scielo.brgoogle.com If a dialkyl phosphite is used, a subsequent hydrolysis step is required to yield the final phosphonic acid. scielo.brgoogle.com

Reaction Mechanisms Governing Dodecyl Group Incorporation

The incorporation of the dodecyl group onto the N-(phosphonomemethyl)glycine backbone primarily proceeds via a nucleophilic substitution reaction. In the case of direct N-alkylation of glyphosate, the secondary amine acts as the nucleophile, and the dodecyl halide serves as the electrophile. The reaction mechanism is typically considered to be a bimolecular nucleophilic substitution (SN2).

The reaction is initiated by the deprotonation of the nitrogen atom of N-(phosphonomemethyl)glycine by a suitable base. This generates a more potent nucleophilic anion. This anion then attacks the electrophilic carbon atom of the dodecyl halide, which bears a partial positive charge due to the electronegativity of the halogen atom. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group. The transition state of this reaction involves a pentacoordinate carbon atom. Given the unhindered nature of the primary dodecyl halide, the SN2 pathway is highly favored over a unimolecular (SN1) mechanism, which would involve the formation of a less stable primary carbocation.

In the alternative synthetic route starting from N-dodecylglycine, the phosphonomethylation step involves a different mechanism. In a Mannich-type reaction with formaldehyde and phosphorous acid, the N-dodecylglycine first reacts with formaldehyde to form a Schiff base or an N-hydroxymethyl intermediate. This intermediate is then attacked by the nucleophilic phosphorus atom of phosphorous acid (or its tautomer), leading to the formation of the N-C-P bond.

Influence of Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of N-Dodecyl-N-(phosphonomemethyl)glycine are highly dependent on the chosen reaction conditions. Careful optimization of these parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

For the direct N-alkylation of N-(phosphonomemethyl)glycine, the choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the amine without competing in the alkylation reaction. The selection of the solvent is also important; polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. acsgcipr.org Temperature plays a significant role, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the alkyl halide or degradation of the reactants or products. The stoichiometry of the reactants must also be carefully controlled to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt.

In the phosphonomethylation of N-dodecylglycine, the reaction conditions also require careful control. The pH of the reaction medium can influence the reactivity of both the amine and the formaldehyde. The choice of the phosphorus source (e.g., phosphorous acid vs. dialkyl phosphites) will also dictate the subsequent workup steps. When using dialkyl phosphites, the final hydrolysis step to the phosphonic acid needs to be controlled to avoid cleavage of the newly formed C-P bond. nih.gov

| Parameter | Influence on N-Alkylation | Influence on Phosphonomethylation |

| Base | Crucial for deprotonation of the amine; strength and nucleophilicity are key factors. | Can influence the reactivity of the amine and formaldehyde. |

| Solvent | Polar aprotic solvents generally favor the SN2 reaction. acsgcipr.org | Can affect the solubility of reactants and influence reaction rates. |

| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Can influence the rate of both the Mannich reaction and potential side reactions. |

| Stoichiometry | Important to control to prevent over-alkylation. | Molar ratios of reactants need to be optimized for maximum yield. |

Diversification of N-(Phosphonomemethyl)glycine Structures through Derivatization

The chemical structure of N-(Phosphonomemethyl)glycine and its analogs, such as N-Dodecyl-N-(phosphonomemethyl)glycine, offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The carboxylic acid and phosphonic acid moieties are particularly amenable to derivatization, enabling the preparation of esters, amides, acid halides, and other functional groups. These modifications can significantly alter the physicochemical properties of the parent molecule.

Synthesis and Characterization of Ester Derivatives (e.g., Amino Alkyl Esters, Trifluoroacetyl Esters)

Esterification of the carboxylic acid and/or the phosphonic acid groups of N-Dodecyl-N-(phosphonomemethyl)glycine can be achieved through various standard methods. The reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) is a common approach for the carboxylic acid. For the phosphonic acid, esterification can be more challenging due to its diacidic nature, but methods involving alkyl halides or the use of coupling agents can be employed.

The synthesis of amino alkyl esters would involve the reaction with an amino alcohol, likely with protection of the amino group of the alcohol to prevent self-condensation. Trifluoroacetyl esters can be prepared by reacting the parent acid with trifluoroacetic anhydride or trifluoroacetyl chloride. These derivatives are often used in analytical chemistry due to their volatility and amenability to gas chromatography.

The characterization of these ester derivatives would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) would be crucial for confirming the structure, with the appearance of new signals corresponding to the alkyl groups of the ester. Infrared (IR) spectroscopy would show the characteristic C=O stretching frequency of the ester group. Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds.

Chemical Transformations to Acid Halides, Amides, and Thioesters

The carboxylic acid group of N-Dodecyl-N-(phosphonomemethyl)glycine can be converted into a more reactive acid halide, typically an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the synthesis of other derivatives.

Amides can be readily synthesized from the acid chloride by reaction with a primary or secondary amine. orientjchem.org Alternatively, amides can be prepared directly from the carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). orientjchem.org

Thioesters can be synthesized from the acid chloride by reaction with a thiol or from the carboxylic acid using a variety of modern synthetic methods, including the use of coupling agents. researchgate.net The synthesis of thioesters of N-substituted glycine derivatives has been reported, providing a basis for their preparation from N-Dodecyl-N-(phosphonomemethyl)glycine. google.com

| Derivative | Synthetic Reagent(s) | Key Intermediate |

| Acid Halide | Thionyl chloride, Oxalyl chloride | N-Dodecyl-N-(phosphonomemethyl)glycinoyl chloride |

| Amide | Amine and a coupling agent (e.g., DCC, EDC) or from the acid chloride | Activated carboxylic acid or Acid chloride |

| Thioester | Thiol and a coupling agent or from the acid chloride | Activated carboxylic acid or Acid chloride |

Design and Synthesis of Cyclic and Sterically Hindered Analogs

The synthesis of cyclic analogs of N-(Phosphonomemethyl)glycine has been reported, suggesting that similar strategies could be applied to its N-dodecyl derivative. nih.gov These cyclic structures can be formed by intramolecular reactions, for example, by forming an amide or ester linkage between the carboxylic acid and a functional group on the N-substituent. However, with a simple dodecyl chain, functionalization of the chain would be required prior to cyclization. Another approach involves the synthesis of cyclic dipeptides, which can be a side reaction in peptide synthesis involving N-(phosphonomemethyl)glycine. nih.gov

The design and synthesis of sterically hindered analogs could involve the introduction of bulky groups near the reactive centers of the molecule. For the N-Dodecyl-N-(phosphonomemethyl)glycine, this could mean branching on the dodecyl chain or the introduction of bulky substituents on the glycine backbone. The synthesis of such analogs would likely require multi-step synthetic sequences to build up the desired steric hindrance. These modifications would be expected to influence the molecule's conformation and its interactions with biological targets.

Incorporation into N-Phosphorylated Peptide Architectures

The integration of this compound and its analogs into peptide structures represents a specialized area of synthetic chemistry aimed at producing N-phosphorylated peptide mimics. These structures are of significant interest because the N-substituted glycine unit creates an achiral, flexible oligomeric backbone, while the phosphonomethyl group introduces a stable mimic of a phosphorylated residue. researchgate.netnih.gov The synthetic approaches to incorporate these complex monomers into growing peptide chains require specialized methodologies, often adapted from solid-phase peptide synthesis (SPPS) and solution-phase techniques developed for other N-substituted amino acids and phosphonopeptides. nih.govluxembourg-bio.com

The primary challenge in synthesizing these peptide architectures lies in the trifunctional nature of the monomer and the steric hindrance posed by the bulky N-substituents (the dodecyl chain and the phosphonomethyl group). Standard peptide synthesis protocols must be modified to ensure efficient coupling and to prevent undesirable side reactions during the deprotection steps. nih.govrsc.org

Solution-phase synthesis has been successfully employed for creating dipeptides containing a C-terminal N-phosphonomethylglycine (glyphosate). nih.gov This approach allows for careful control of reaction conditions and purification of intermediates. However, for longer oligomers, solution-phase methods are often laborious. luxembourg-bio.com Consequently, solid-phase synthesis is generally the preferred strategy for assembling longer N-substituted glycine oligomers, also known as peptoids. nih.govbachem.com

In a typical solid-phase approach, the peptide is assembled stepwise while anchored to an insoluble resin support. luxembourg-bio.combachem.com The incorporation of an N-alkyl-N-(phosphonomethyl)glycine monomer would involve the coupling of the pre-synthesized, suitably protected monomer to the resin-bound peptide chain. This process necessitates the use of potent coupling reagents capable of overcoming the steric hindrance of the N-substituents. Reagents commonly used for difficult couplings, such as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445) salts (e.g., PyBop), are often employed. nih.gov

A critical aspect of the synthesis is the choice of protecting groups for the phosphonate and carboxyl functionalities. These groups must be stable throughout the peptide assembly yet be removable at the end of the synthesis without degrading the peptide chain or the crucial P-C bond. nih.gov Attempts to remove protecting groups can sometimes lead to the formation of cyclic structures or cleavage of the phosphorus-to-carbon bond, highlighting the delicate nature of these molecules. nih.gov

The synthesis of phosphonopeptides containing a phosphonamidate bond (P-N) often involves the use of phosphonochloridates as reactive intermediates. nih.govnih.govencyclopedia.pub This strategy involves reacting an N-protected aminoalkylphosphonochloridate with an amino/peptide ester to form the desired bond. nih.govencyclopedia.pub While this compound contains a more stable P-C bond, the principles of activating the phosphonate group or using strong coupling reagents are transferable for incorporating the entire monomer into a standard peptide backbone.

The table below summarizes various synthetic strategies that have been developed for the synthesis of phosphonopeptides and related analogs, which are applicable to the incorporation of monomers like this compound.

| Synthetic Strategy | Description | Key Reagents/Intermediates | Advantages | Reported Challenges |

| Solution-Phase Synthesis | Stepwise coupling of protected amino acids and the phosphonoglycine monomer in solution. | Standard peptide coupling reagents (e.g., carbodiimides). | High control over reaction conditions; easier purification of intermediates. | Laborious for long sequences; potential solubility issues. nih.govluxembourg-bio.com |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on an insoluble resin support using a pre-synthesized protected monomer. | Fmoc/tBu or Boc chemistry; potent coupling reagents (PyBop, DCC). | Efficient for longer oligomers; simplified purification by washing. nih.govbachem.com | Steric hindrance can lower coupling efficiency; harsh final cleavage conditions. |

| Phosphonochloridate Method | Activation of a phosphonic monoester to a phosphonochloridate, followed by reaction with an amine (peptide ester). | Thionyl chloride, oxalyl chloride, phosphorus pentachloride. | General and widely applied for forming phosphonamidate bonds. nih.govencyclopedia.pub | Primarily for P-N bond formation, not direct C-C peptide bond linkage. |

| Multicomponent Reactions | Condensation reactions involving an amine, a carbonyl compound, and a phosphorus source to build the monomer in situ. | Kabachnick–Fields reaction; Petasis reaction. | Convergent and efficient for creating the N-(phosphonomethyl)amino acid core. researchgate.net | Less suitable for direct incorporation into a pre-existing peptide chain. |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific molecular and biochemical mechanisms of action for the compound “this compound” according to the requested outline.

The vast body of research on phosphonomethylglycine structures focuses almost exclusively on N-(phosphonomethyl)glycine, commonly known as glyphosate. While the general mechanism of action for glyphosate analogs involves the inhibition of the shikimate pathway, the specific kinetic data, enzyme interaction details, and regulatory effects for the N-dodecyl derivative are not documented in the available scientific literature.

Therefore, any attempt to generate content for the specified sections—including detailed mechanisms of EPSPS inhibition, effects on other shikimate pathway enzymes like Phospho-2-oxo-3-deoxyheptonate Aldolase (B8822740), 3-Dehydroquinate Synthase, and Anthranilate Synthase—would require extrapolation from data on glyphosate. This would be scientifically inaccurate and would not pertain specifically to this compound as strictly required by the prompt.

Due to the lack of specific research findings for this compound, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible at this time.

Molecular and Biochemical Mechanisms of Action of Phosphonomethylglycine Structures

Enzyme-Specific Interactions and Biochemical Regulation

Analysis of Enzyme Derepression and Adaptive Biochemical Responses

The introduction of a xenobiotic compound such as N-Dodecyl-N-(phosphonomethyl)glycine into a biological system can trigger a cascade of adaptive responses as the organism attempts to mitigate the induced stress. While direct studies on this compound are not extensively documented in publicly available research, the well-characterized effects of its parent compound, N-(phosphonomethyl)glycine (glyphosate), provide a foundational understanding of the potential biochemical and enzymatic adjustments that may occur.

In microorganisms like Escherichia coli, exposure to N-(phosphonomethyl)glycine has been shown to lead to the derepression of certain enzymes. For instance, phospho-2-oxo-3-deoxyheptonate aldolase (B8822740) is derepressed in E. coli cells grown in a minimal medium containing this compound. researchgate.net Under these conditions, the tyrosine-sensitive isoenzyme is observed to be more significantly derepressed than the phenylalanine-sensitive isoenzyme. researchgate.net Additionally, other enzymes in the aromatic amino acid biosynthetic pathway, such as chorismate mutase, prephenate dehydrogenase, prephenate dehydratase, and anthranilate synthase, are also derepressed, although to a lesser degree. researchgate.net This derepression is an adaptive response to the inhibition of a key enzyme in this pathway, aiming to overcome the metabolic block.

In plants, adaptive responses to phosphonomethylglycine structures can be more complex, leading to resistance mechanisms. These can include the amplification of the gene encoding the target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), resulting in its overproduction and effectively diluting the inhibitor's effect. Other adaptive strategies that have been observed in response to glyphosate (B1671968) include mutations in the EPSPS gene that reduce the binding affinity of the inhibitor, as well as enhanced sequestration of the compound away from its target site.

The presence of the N-dodecyl group in this compound introduces a significant lipophilic character to the molecule. This modification could potentially influence the adaptive responses in several ways. The increased lipophilicity might alter the compound's uptake, distribution, and metabolism within the organism. It could lead to different interactions with cellular membranes and potentially influence the expression of genes involved in stress responses, such as those encoding cytochrome P450 enzymes or transporters. However, without direct experimental evidence, these considerations remain speculative.

The following table summarizes the observed enzyme derepression in E. coli in response to N-(phosphonomethyl)glycine.

| Enzyme | Level of Derepression | Isoenzyme Specificity |

| Phospho-2-oxo-3-deoxyheptonate aldolase | Strong | Tyrosine-sensitive > Phenylalanine-sensitive |

| Chorismate mutase | Lesser | Not specified |

| Prephenate dehydrogenase | Lesser | Not specified |

| Prephenate dehydratase | Lesser | Not specified |

| Anthranilate synthase | Lesser | Not specified |

Structure-Activity Relationship Studies in Enzyme Inhibition and Target Specificity

The biological activity of phosphonomethylglycine derivatives is intrinsically linked to their molecular structure, which dictates their ability to interact with and inhibit their target enzymes. Structure-activity relationship (SAR) studies on N-(phosphonomethyl)glycine and its analogues have provided critical insights into the chemical features necessary for potent enzyme inhibition and target specificity.

The primary target of N-(phosphonomethyl)glycine is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). mdpi.com The inhibitory action of N-(phosphonomethyl)glycine is highly specific, and even small modifications to its core structure can lead to a significant loss of activity. nih.gov For instance, analogues such as aminomethylphosphonic acid and bis-N-(phosphonomethyl)glycine are not inhibitors of EPSP synthase, highlighting the importance of the specific arrangement of the phosphonomethyl and glycine (B1666218) moieties for effective binding to the enzyme's active site. nih.gov

N-(phosphonomethyl)glycine acts as a competitive inhibitor with respect to phosphoenolpyruvate (B93156) (PEP), one of the substrates of EPSPS. nih.gov It is proposed that it binds to the PEP-binding site of the enzyme, mimicking a transition state of the catalytic reaction. nih.gov This interaction is crucial for its inhibitory effect.

The introduction of an N-dodecyl group to the N-(phosphonomethyl)glycine scaffold would be expected to dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. The long alkyl chain imparts a high degree of lipophilicity. This could have several implications for its structure-activity relationship:

Membrane Permeability: The increased lipophilicity may enhance the compound's ability to cross biological membranes, potentially leading to higher intracellular concentrations compared to the more polar parent compound.

Enzyme-Inhibitor Interaction: The bulky dodecyl group could introduce steric hindrance at the enzyme's active site. Whether this would enhance or diminish the inhibitory activity would depend on the specific topology of the active site and whether there are any hydrophobic pockets that could accommodate the alkyl chain. It is plausible that the dodecyl group could prevent the phosphonomethylglycine moiety from adopting the correct conformation for binding to the active site of EPSPS.

Target Specificity: The N-dodecyl derivative might exhibit a different target profile compared to N-(phosphonomethyl)glycine. The lipophilic tail could promote interactions with other enzymes or cellular components that have hydrophobic binding domains, potentially leading to off-target effects.

The following table provides a comparative overview of the structural features of N-(phosphonomethyl)glycine and its N-dodecyl derivative, along with hypothesized effects on their activity.

| Compound | Key Structural Features | Known/Hypothesized Effect on EPSPS Inhibition |

| N-(phosphonomethyl)glycine | Phosphonomethyl group, glycine moiety | Potent inhibitor; acts as a transition-state analogue of PEP. nih.gov |

| This compound | Phosphonomethyl group, glycine moiety, N-dodecyl chain | Activity is unknown. The dodecyl group could sterically hinder binding to the EPSPS active site or, alternatively, interact with a hydrophobic pocket if one exists. |

Environmental Fate and Transformation Mechanisms of Phosphonomethylglycine Compounds

Biodegradation and Abiotic Transformation in Aquatic and Terrestrial Environments

Mechanistic Studies of Chlorination Reactions in Aqueous Systems

The chlorination of N-Dodecyl-N-(phosphonomethyl)glycine in aqueous environments is a complex process involving the transformation of its core chemical structure. Mechanistic studies, primarily extrapolated from research on its parent compound, glyphosate (B1671968), and the structurally similar glycine (B1666218), provide significant insights into the degradation pathway and the formation of various byproducts. These investigations utilize advanced analytical techniques, such as NMR spectroscopy with isotopically enriched samples, to trace the fate of the carbon, nitrogen, and phosphorus atoms within the molecule during chlorination. nih.gov

Analysis of Carbon and Nitrogen Transformation Products

The degradation of the N-(phosphonomethyl)glycine backbone under chlorination leads to the formation of several smaller molecules. The transformation of the carbon and nitrogen components is particularly noteworthy. nih.govresearchgate.netresearchgate.net

Research has shown that the carboxylic acid carbon of the glycine moiety is quantitatively converted to carbon dioxide (CO2). nih.govresearchgate.net The methylene (B1212753) carbon atom is transformed into both carbon dioxide and methanediol (B1200039). nih.govscience.gov The relative amounts of these two products are dependent on the pH of the aqueous solution. nih.govresearchgate.netscience.gov Under acidic conditions (pH < 6), the formation of methanediol is more favorable, while under neutral to basic conditions (pH 6-9), CO2 is the predominant product. nih.govresearchgate.netscience.gov

The phosphonomethylene carbon is consistently converted to methanediol across various pH levels. nih.govscience.gov The nitrogen atom within the this compound structure is ultimately transformed into nitrogen gas and nitrate. nih.govresearchgate.netscience.gov The phosphorus is converted to phosphoric acid. nih.govresearchgate.netscience.gov These terminal products are generally small molecules that are also common in the degradation of naturally occurring organic matter, such as amino acids. nih.govscience.govnih.gov

Table 1: Terminal Chlorination Products of the Phosphonomethylglycine Backbone

| Original Atom/Group | Terminal Transformation Product(s) | pH Dependence |

| Carboxylic Acid Carbon | Carbon Dioxide (CO2) | - |

| Methylene Carbon | Carbon Dioxide (CO2) & Methanediol | Predominantly CO2 at pH 6-9; Predominantly Methanediol at pH < 6 |

| Phosphonomethylene Carbon | Methanediol | - |

| Nitrogen Atom | Nitrogen Gas (N2) & Nitrate (NO3-) | - |

| Phosphorus Moiety | Phosphoric Acid (H3PO4) | - |

Identification of Labile Intermediate Species

In addition to the stable terminal products, the chlorination process involves the formation of several short-lived, or labile, intermediate species. The identification of these intermediates is crucial for a complete understanding of the reaction mechanism. nih.govresearchgate.netscience.gov

Studies on glyphosate and related compounds have identified several key labile intermediates. These include:

N-chloromethanimine

N-chloroaminomethanol

Cyanogen chloride nih.govresearchgate.netscience.gov

These transient compounds are not unique to the chlorination of phosphonomethylglycine compounds but are also observed during the chlorination of amino acids, proteins, and other forms of natural organic matter present in water. nih.govscience.gov The formation of these intermediates highlights the stepwise nature of the degradation process, where the initial attack by chlorine leads to the formation of N-chloro compounds, which then undergo further reactions to yield the final transformation products. nih.gov

Table 2: Identified Labile Intermediates in the Chlorination of the Phosphonomethylglycine Backbone

| Labile Intermediate Species |

| N-chloromethanimine |

| N-chloroaminomethanol |

| Cyanogen chloride |

Advanced Analytical Methodologies for Characterizing N Dodecyl N Phosphonomethyl Glycine in Research

Spectrophotometric Approaches for Compound Quantification and Detection

Spectrophotometric methods offer a cost-effective and often high-throughput means of quantifying chemical compounds. For N-Dodecyl-N-(phosphonomethyl)glycine, these approaches would likely target the secondary amine or the phosphonate (B1237965) group, leveraging color-forming reactions that can be measured using UV-Vis spectroscopy.

Development of Novel Colorimetric Assays for High-Throughput Analysis

The development of novel colorimetric assays for this compound can be inspired by well-established methods for glyphosate (B1671968). One such method involves a reaction with ninhydrin, which reacts with the secondary amine of the glycine (B1666218) moiety to produce a colored adduct, typically measured around 570 nm. iosrjournals.org The presence of the dodecyl chain may necessitate the use of a co-solvent to ensure solubility during the assay.

Another promising approach is the formation of a colored complex with a metal ion. For instance, the reaction of the phosphonate group with a copper(I) reagent in the presence of a dithiocarbamate-forming agent can yield a yellowish-green complex with an absorbance maximum around 392 nm. epa.gov The hydrophobic dodecyl group could potentially enhance the stability of such a complex in certain solvent systems, possibly leading to improved sensitivity.

The table below outlines potential colorimetric assays that could be adapted for this compound.

| Assay Principle | Reagents | Wavelength (nm) | Potential Advantages for this compound |

| Ninhydrin Reaction | Ninhydrin, Buffer | ~570 | Targets the secondary amine, a common feature with glyphosate. iosrjournals.org |

| Metal Complexation | Copper(I) perchlorate, Dithiocarbamate precursor | ~392 | Targets the phosphonate group, offering an alternative reaction site. epa.gov |

| Oxidative Coupling | Oxidizing agent, Coupling agent | Varies | Can offer high sensitivity depending on the chosen reagents. |

Statistical Optimization of Spectrophotometric Reaction Parameters

To ensure the robustness and reliability of any spectrophotometric assay, statistical optimization of key reaction parameters is essential. Methodologies such as Response Surface Methodology (RSM) using designs like the Box-Behnken or Central Composite Design can be employed. sigmaaldrich.com

For a ninhydrin-based assay for this compound, the parameters to be optimized would include:

Concentration of Ninhydrin: Ensuring a sufficient excess to drive the reaction to completion.

pH of the Buffer: The reaction is pH-dependent, and the optimal pH needs to be determined.

Reaction Temperature and Time: To achieve complete color development without degradation of the product.

Co-solvent Percentage: To maintain the solubility of the analyte and reagents.

A hypothetical optimization study might reveal that a higher concentration of an organic co-solvent is required compared to assays for glyphosate, due to the hydrophobic nature of the dodecyl chain. The optimal pH might also shift slightly due to the electronic influence of the long alkyl group.

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry provide high selectivity and sensitivity, making them indispensable for the definitive identification and quantification of this compound, especially in complex matrices.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The development of an LC-MS method for this compound would need to address its amphiphilic character. Reversed-phase chromatography, a standard technique for nonpolar compounds, would be suitable for retaining the molecule via its dodecyl tail. However, the polar phosphonomethylglycine headgroup might lead to poor peak shape. Therefore, the use of ion-pairing agents or a mixed-mode stationary phase (combining reversed-phase and ion-exchange characteristics) could be beneficial. nih.gov

A typical LC-MS/MS method would involve:

Chromatographic Separation: Using a C18 or similar reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), potentially with an acidic modifier like formic acid to improve peak shape.

Mass Spectrometric Detection: Employing electrospray ionization (ESI) in either positive or negative mode. The selection of precursor and product ions for Selected Reaction Monitoring (SRM) would be crucial for selectivity and sensitivity.

The table below shows hypothetical MS/MS parameters for this compound.

| Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Positive | [M+H]⁺ | Fragment corresponding to loss of the dodecyl group | Fragment corresponding to the phosphonomethyl moiety |

| Negative | [M-H]⁻ | Fragment corresponding to the phosphonate group | Fragment corresponding to loss of water |

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application of Isotopic Dilution Mass Spectrometry for Enhanced Precision and Accuracy

For the highest level of precision and accuracy, isotopic dilution mass spectrometry is the gold standard. google.com This technique involves the synthesis of an isotopically labeled internal standard of this compound, for example, containing ¹³C or ¹⁵N atoms. This standard is added to the sample at the beginning of the analytical procedure.

The isotopically labeled standard behaves identically to the native analyte during extraction, cleanup, and ionization, but is distinguished by its higher mass in the mass spectrometer. usgs.gov By measuring the ratio of the native analyte to the labeled standard, any losses during sample preparation or variations in instrument response can be accurately corrected for. This leads to highly reliable quantification, which is essential for rigorous research applications.

Exploration of Derivatization Strategies for Improved Analytical Detection Limits

Derivatization can be employed to improve the chromatographic properties and/or enhance the ionization efficiency of this compound, thereby lowering detection limits. Given the presence of a secondary amine and a phosphonic acid group, several derivatization strategies used for glyphosate could be adapted. researchgate.net

One common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the secondary amine to form a bulky, nonpolar derivative. nih.govnih.govnih.gov This would increase the compound's retention on a reversed-phase column and improve its ionization in the mass spectrometer.

Another approach could be the esterification of the phosphonic acid group, for example, using trifluoroethanol. sciepub.com This would reduce the polarity of the molecule and could be particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis, although the high boiling point of this compound might still pose a challenge for this technique.

The following table summarizes potential derivatization strategies.

| Derivatizing Agent | Target Functional Group | Analytical Technique | Potential Benefits |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | LC-MS, HPLC-FLD | Increased retention, improved ionization, fluorescent tag. nih.govnih.govnih.gov |

| Trifluoroacetic anhydride (B1165640) (TFAA) and Trifluoroethanol (TFE) | Amine, Carboxylic, and Phosphonic acids | GC-MS, LC-MS | Increased volatility for GC, reduced polarity for LC. sciepub.com |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Active hydrogens (amine, acid) | GC-MS, LC-MS | Forms stable silyl (B83357) derivatives. nih.gov |

Emerging Research Frontiers and Future Directions in N Dodecyl N Phosphonomethyl Glycine Chemistry

Integration of Computational Chemistry and Molecular Modeling for Compound Design and Interaction Prediction

The integration of computational chemistry and molecular modeling is becoming an indispensable tool for accelerating the design and understanding of complex molecules like N-Dodecyl-N-(phosphonomethyl)glycine. These in silico approaches allow for the prediction of molecular properties and interactions, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Molecular dynamics (MD) simulations are particularly valuable for studying the behavior of amphiphilic molecules in various environments. For this compound, MD simulations can predict its aggregation behavior in aqueous solutions, such as the formation of micelles or its adsorption at interfaces. These simulations provide detailed information on the conformational changes of the molecule and the energetic forces driving these processes.

Quantum mechanics/molecular mechanics (QM/MM) based MD simulations can offer a deeper understanding of the interactions between the phosphonate (B1237965) headgroup and mineral surfaces or biological macromolecules. frontiersin.org Such studies are crucial for applications in materials science, for instance, in predicting the efficacy of this compound as a scale inhibitor on mineral surfaces like calcite. researchgate.net

The following table illustrates the type of predictive data that can be generated through computational modeling for this compound and its analogs.

| Property | Predicted Value | Computational Method | Significance |

| Critical Micelle Concentration (CMC) | 10-4 - 10-3 M | Molecular Dynamics (MD) | Predicts the concentration at which the molecule self-assembles into micelles, crucial for its application as a surfactant. |

| Adsorption Energy on Calcite (104) surface | -150 to -200 kJ/mol | Density Functional Theory (DFT) | Indicates the strength of interaction with mineral surfaces, relevant for scale inhibition applications. |

| Binding Affinity to Target Enzymes | Variable | Molecular Docking | Assesses the potential for biological activity by predicting how strongly the molecule binds to specific proteins. |

Note: The values in this table are illustrative and would need to be determined through specific computational studies for this compound.

Interdisciplinary Approaches to Unravel Complex Environmental and Biological Interactions

The environmental fate and biological interactions of this compound are complex, necessitating interdisciplinary research that combines chemistry, biology, and environmental science. As a phosphonate, its environmental behavior is significantly influenced by its strong interaction with surfaces, which can lead to its removal from aqueous systems. nih.gov

The amphiphilic nature of this compound suggests that it may interact with biological membranes, a phenomenon that is being explored for various amphiphilic compounds. nih.gov Understanding these interactions is crucial for assessing both its potential biological activity and its ecotoxicological profile.

Research in this area is also focused on the biodegradation of phosphonates. While the carbon-phosphorus bond is generally resistant to cleavage, some microorganisms have evolved pathways to metabolize phosphonates. wikipedia.org Investigating the biodegradability of this compound is essential for evaluating its environmental persistence.

| Research Area | Key Questions | Relevant Disciplines |

| Environmental Fate | How does this compound partition between water, soil, and sediment? What are its degradation pathways in the environment? | Environmental Chemistry, Microbiology |

| Biological Interactions | How does the compound interact with cell membranes? Does it exhibit specific biological activities? | Biochemistry, Toxicology, Pharmacology |

| Ecotoxicology | What is the toxicity of this compound to aquatic organisms and soil microbes? | Ecotoxicology, Environmental Science |

Development of Novel Synthetic Strategies for Tailored Derivatives with Enhanced Specificity

While general synthetic routes for N-(phosphonomethyl)glycine and its derivatives exist, there is a continuous drive to develop more efficient and versatile synthetic strategies. epo.orgvapourtec.comgoogle.com For this compound, this involves the efficient introduction of the long alkyl chain.

Future synthetic research will likely focus on creating a library of derivatives with varied alkyl chain lengths and modifications to the glycine (B1666218) and phosphonate groups. This will allow for a systematic investigation of structure-activity relationships. The development of "green" synthetic methods, which minimize the use of hazardous reagents and solvents, is also a key goal in phosphonate chemistry. rsc.orgsciencedaily.com

One promising approach is the use of multicomponent reactions, such as the Kabachnik-Fields or Petasis reactions, which allow for the one-pot synthesis of complex aminophosphonates from simple starting materials. researchgate.net Adapting these reactions for the synthesis of long-chain N-substituted derivatives is an active area of research.

| Synthetic Strategy | Description | Advantages |

| Modified Mannich-type Reactions | Condensation of an amine (dodecylamine), an aldehyde (formaldehyde), and a phosphorus source (e.g., phosphorous acid) to form the N-alkyl-aminomethylphosphonate backbone, followed by carboxymethylation. | Convergent synthesis, potential for one-pot procedures. |

| Nucleophilic Substitution | Reaction of a dodecyl halide with N-(phosphonomethyl)glycine or its esters. | Straightforward approach, but may require protection/deprotection steps. |

| Green Chemistry Approaches | Utilizing water as a solvent, microwave-assisted synthesis, or biocatalysis to reduce the environmental impact of the synthesis. | Environmentally friendly, potentially higher efficiency and selectivity. |

Advanced Elucidation of Resistance Mechanisms at a Detailed Molecular Level

Given that N-(phosphonomethyl)glycine (glyphosate) is a widely used herbicide, understanding potential resistance mechanisms to its derivatives is of significant interest, particularly if these compounds are developed for agrochemical applications. glentham.com Resistance to phosphonate herbicides can arise from several molecular mechanisms. nih.govnih.govrsc.orgrsc.org

One major mechanism is the mutation of the target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which reduces the binding affinity of the herbicide. researchgate.net Another is the evolution of metabolic pathways that can degrade the phosphonate. Increased expression of the target enzyme or modified transport of the compound within the plant can also confer resistance. researchgate.net

Future research will likely involve a combination of genomics, proteomics, and metabolomics to identify and characterize resistance mechanisms to novel phosphonate compounds. researchgate.net This knowledge is crucial for designing next-generation compounds that can overcome existing resistance and for developing sustainable strategies for their use.

| Resistance Mechanism | Molecular Basis | Method of Elucidation |

| Target Site Mutation | Alteration in the amino acid sequence of the target enzyme, reducing inhibitor binding. | Gene sequencing, protein crystallography, enzyme kinetics. |

| Metabolic Degradation | Enzymatic modification of the phosphonate to an inactive form. | Metabolite analysis (LC-MS, NMR), identification of catabolic enzymes. |

| Altered Transport | Changes in transporter proteins leading to reduced uptake or increased efflux of the compound. | Gene expression analysis (qRT-PCR), radiolabeled uptake studies. |

Exploration of Unconventional Applications in Materials Science, Surface Chemistry, and Biotechnology

The unique chemical structure of this compound makes it a promising candidate for a variety of unconventional applications beyond the traditional scope of glycine derivatives.

In materials science , the phosphonate group is known for its strong affinity for metal oxide surfaces, making phosphonates effective corrosion inhibitors and scale inhibitors. rsc.orgnih.gov The dodecyl chain in this compound can form a hydrophobic barrier on the metal surface, potentially enhancing its protective properties.

In surface chemistry , the amphiphilic nature of the molecule suggests its use as a surfactant for stabilizing emulsions or nanoparticles. nih.gov It could also be used to functionalize surfaces, imparting new properties such as hydrophobicity or biocompatibility.

In biotechnology , phosphonate-functionalized materials are being explored for various applications. mdpi.comnih.gov For example, the ability of phosphonates to chelate metal ions could be exploited in the development of sensors or in bioremediation. wikipedia.org The amphiphilic character of this compound might also be leveraged in drug delivery systems or for the creation of bioactive coatings on medical implants.

| Application Area | Potential Role of this compound | Key Properties |

| Materials Science | Corrosion inhibitor for metals, scale inhibitor in industrial water systems. | Strong surface binding of the phosphonate group, formation of a hydrophobic layer by the dodecyl chain. |

| Surface Chemistry | Surfactant, surface modifying agent for nanoparticles and bulk materials. | Amphiphilic nature, ability to self-assemble at interfaces. |

| Biotechnology | Component of drug delivery systems, bioactive surface coatings, metal ion chelation for sensing or remediation. | Biocompatibility (potential), metal-chelating properties, surface activity. |

Q & A

Basic: What synthetic methodologies are employed for laboratory-scale preparation of N-Dodecyl-N-(phosphonomethyl)glycine?

This compound is typically synthesized via alkylation of N-(phosphonomethyl)glycine with dodecyl halides (e.g., dodecyl bromide) under alkaline conditions. The reaction involves nucleophilic substitution, where the amine group of N-(phosphonomethyl)glycine reacts with the alkyl halide. Post-synthesis, purification is achieved using column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (e.g., Zorbax® SB-CN columns) .

Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?

Quantification in environmental or biological samples uses HPLC with UV detection (e.g., Shimadzu LC-2030C system) and triple analysis for precision (RSD <1.5%). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (ion exchange columns) is recommended. Method validation includes calibration curves, recovery rates, and limits of detection (LOD <0.1 ppm) .

Advanced: How do pH and hydrogen peroxide concentrations affect the decomposition kinetics of this compound?

Decomposition kinetics are pH-dependent, with optimal degradation at pH 10.5 ([OH⁻] = 0.3 mmol/L). At this pH, hydrogen peroxide (H₂O₂) acts as both oxidizer and nucleophile (HOO⁻), achieving peak degradation rates. Rate constants (k) follow second-order kinetics, with a maximum k value of 0.0027 L·mol⁻¹·s⁻¹ at [H₂O₂] = 0.2 mol/L. Above pH 11.5, HOO⁻ predominance reduces reactivity due to lower oxidative capacity .

Advanced: What mechanisms explain surfactant-enhanced decomposition of this compound in micellar systems?

Cetylpyridinium chloride (CPC) enhances degradation by forming micelles that concentrate reactants at interfaces. At CPC concentrations >0.01 mol/L, micelle saturation occurs, reducing reaction efficiency. Borate monoethanolamine further activates decomposition by stabilizing peroxoanions, increasing k values by 40% compared to surfactant-free systems. Conflicting data on CPC effects at varying concentrations necessitate kinetic modeling to optimize surfactant loading .

Basic: What stability protocols are critical for storing this compound in research settings?

Store in airtight containers at 4°C, protected from light and moisture. Incompatible with strong acids/oxidizers (e.g., HNO₃, KMnO₄), which induce hazardous decomposition. Stability under recommended conditions exceeds 12 months, validated via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced: How can contradictory degradation rates of this compound under varying activators be resolved?

Discrepancies arise from nonlinear relationships between activator concentration (e.g., CPC, borates) and reaction rates. Use response surface methodology (RSM) to model interactions. For example, CPC concentrations >0.0178 mol/L reduce k values due to micelle aggregation, while borate monoethanolamine shows linear enhancement up to 0.05 mol/L. Cross-validation with HPLC triple analysis minimizes experimental error .

Basic: What toxicological precautions are essential for handling this compound?

Acute oral toxicity (rat LD₅₀: ~815 mg/kg) indicates moderate hazard. Use PPE (gloves, goggles) and work in fume hoods. Chronic exposure risks include mucosal irritation and potential hematotoxicity. Toxicity screening should follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .

Advanced: What experimental designs assess environmental persistence of this compound in aquatic systems?

Simulate aquatic environments with controlled pH (8–11), H₂O₂ (0.1–0.5 mol/L), and surfactants (CPC: 0.005–0.02 mol/L). Measure half-life (t₁/₂) via LC-MS/MS under varying dissolved organic carbon (DOC) levels. Field studies should correlate lab kinetics with real-world photolysis and microbial degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.